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Compound Name:
(R)-2-(3-Fluorophenyl)pyrrolidine

Hydrochloride

Cat. No.: B595284 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Specifications
(R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride is a chiral organic compound featuring a

pyrrolidine ring substituted with a 3-fluorophenyl group. As a hydrochloride salt, it exhibits

increased stability and solubility in aqueous media, making it a valuable building block and

research chemical in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a key

structural motif in numerous biologically active molecules and approved drugs, valued for its

ability to introduce three-dimensional complexity and specific stereochemistry into molecular

designs.[1][2][3] The presence of a fluorine atom can enhance metabolic stability, binding

affinity, and lipophilicity, properties that are often sought in the development of novel

therapeutic agents.

Physicochemical Data
The fundamental properties of (R)-2-(3-Fluorophenyl)pyrrolidine and its hydrochloride salt are

summarized below. It is important to note that while some physical properties have been

determined experimentally for related compounds, specific values such as boiling point and

pKa for this exact molecule are primarily based on computational predictions.
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Property Value Data Type Source

IUPAC Name

(2R)-2-(3-

fluorophenyl)pyrrolidin

e;hydrochloride

- -

Molecular Formula C₁₀H₁₃ClFN - -

Molecular Weight 201.67 g/mol Computed -

CAS Number 1364890-61-8 - -

Parent Compound

CAS

920274-03-9 ((R)-2-

(3-

Fluorophenyl)pyrrolidi

ne)

- [4]

Appearance Solid Experimental -

Purity ≥97% Experimental -

Boiling Point (Free

Base)
232.3 ± 33.0 °C Predicted [4]

Density (Free Base) 1.078 ± 0.06 g/cm³ Predicted [4]

pKa (Free Base) 9.58 ± 0.10 Predicted [4]

Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of (R)-2-(3-
Fluorophenyl)pyrrolidine Hydrochloride are not widely published. However, methodologies

for structurally analogous compounds are well-documented and can be adapted. The following

sections provide representative protocols based on established synthetic and analytical

chemistry principles for 2-aryl-pyrrolidines.

Representative Synthesis Protocol
The enantioselective synthesis of 2-substituted pyrrolidines is a critical process in

pharmaceutical development.[3] A common strategy involves the asymmetric reduction of a
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corresponding cyclic imine precursor. The following protocol is a representative example

adapted from literature methods for creating chiral 2-aryl-pyrrolidines.[5]

Step 1: N-Protection of Pyrrolidin-2-one. Pyrrolidin-2-one is reacted with di-tert-butyl

dicarbonate (Boc)₂O in the presence of a base like 4-dimethylaminopyridine (DMAP) to yield N-

Boc-pyrrolidin-2-one. This protects the nitrogen atom for subsequent reactions.[5]

Step 2: Grignard Reaction. The N-Boc-pyrrolidin-2-one is treated with a Grignard reagent, 3-

fluorophenylmagnesium bromide, which is prepared from 1-bromo-3-fluorobenzene and

magnesium turnings. This reaction forms a hemiaminal intermediate.

Step 3: Dehydration and Imine Formation. The intermediate is subjected to acidic conditions

(e.g., trifluoroacetic acid) to facilitate dehydration, yielding the cyclic 5-(3-fluorophenyl)-3,4-

dihydro-2H-pyrrole (an imine).

Step 4: Asymmetric Reduction and Salt Formation. The imine is then asymmetrically reduced to

form the desired (R)-enantiomer of 2-(3-fluorophenyl)pyrrolidine. This can be achieved using a

chiral reducing agent or a catalyst system, such as a chiral borane complex or through

biocatalysis with an appropriate imine reductase (IRED).[6] Following reduction, the resulting

free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a

solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) to precipitate the (R)-2-(3-
Fluorophenyl)pyrrolidine Hydrochloride salt, which is then collected by filtration and dried.
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Representative Synthesis Workflow
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Caption: General workflow for the synthesis of (R)-2-(3-Fluorophenyl)pyrrolidine HCl.
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Analytical Methodology: Chiral HPLC
Ensuring the enantiomeric purity of chiral compounds is critical for drug development.[7] High-

Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the

most common and reliable method for this purpose.[7][8][9]

Objective: To separate and quantify the (R)- and (S)-enantiomers of 2-(3-

Fluorophenyl)pyrrolidine to determine enantiomeric excess (ee).

Instrumentation and Conditions (Typical):

HPLC System: A standard HPLC system equipped with a UV detector.

Chiral Stationary Phase (CSP): A polysaccharide-based column, such as Chiralpak® AD-H

or Chiralcel® OD-H (250 x 4.6 mm, 5 µm), is often effective for separating aryl-substituted

chiral amines.[7][10]

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g.,

isopropanol or ethanol) is typically used. For basic compounds like this, a small amount of an

amine modifier (e.g., 0.1% diethylamine) is often added to the mobile phase to improve peak

shape and resolution.[9] A common starting ratio would be 90:10 (v/v) n-hexane:isopropanol.

Flow Rate: 1.0 mL/min.

Column Temperature: 25 °C.

Detection: UV at a wavelength where the phenyl ring absorbs, typically around 254 nm.[10]

Sample Preparation: The hydrochloride salt is dissolved in the mobile phase to a

concentration of approximately 1 mg/mL. If solubility is an issue, the salt can be neutralized

to the free base before dissolution.

Procedure:

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

Inject a small volume (e.g., 10 µL) of the prepared sample.
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Record the chromatogram. The two enantiomers should elute as distinct peaks.

To identify the peaks, a racemic standard (a 50:50 mixture of R and S enantiomers) should

be run. The enantiomeric excess (% ee) is calculated from the peak areas of the R and S

enantiomers using the formula: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.

Pharmacological Context and Potential Mechanism
of Action
While specific pharmacological data for (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride is

not extensively published, the broader class of phenylpyrrolidine derivatives is known to

possess a wide range of biological activities, including anticonvulsant, anti-inflammatory, and

other CNS-related effects.[2][11][12]

A significant area of interest for related structures is the modulation of monoamine

neurotransmitter systems. A key protein in this system is the Vesicular Monoamine Transporter

2 (VMAT2). VMAT2 is responsible for packaging monoamine neurotransmitters (such as

dopamine, serotonin, and norepinephrine) from the neuronal cytoplasm into synaptic vesicles

for subsequent release.[13][14][15]

Inhibitors of VMAT2 effectively reduce the loading of these neurotransmitters into vesicles.[13]

[14] The unpackaged neurotransmitters in the cytoplasm are then susceptible to degradation by

enzymes like monoamine oxidase (MAO).[13] This leads to a depletion of monoamine stores

and a reduction in their release into the synaptic cleft, thereby decreasing overall

monoaminergic signaling.[15][16] This mechanism is the basis for approved drugs used to treat

hyperkinetic movement disorders like tardive dyskinesia and Huntington's disease, which are

associated with excessive dopaminergic activity.[14][15][17]

Given its structure, (R)-2-(3-Fluorophenyl)pyrrolidine could serve as a scaffold or

pharmacophore for developing novel VMAT2 inhibitors or other agents that modulate

monoaminergic systems.

VMAT2 Signaling Pathway and Point of Inhibition
The following diagram illustrates the role of VMAT2 in a dopaminergic neuron and the

mechanism of action for a VMAT2 inhibitor.
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Caption: Hypothetical mechanism of action via VMAT2 inhibition in a dopaminergic synapse.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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